

# Initial Studies on SSGJ-707 Efficacy: A Technical Overview

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Compound of Interest		
Compound Name:	CG-707	
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Note on Nomenclature: The initial query referenced "CG-707." However, extensive research has revealed that the relevant investigational drug, a bispecific antibody targeting PD-1 and VEGF, is consistently identified in scientific literature and clinical trial registries as SSGJ-707. This document will proceed with the identifier SSGJ-707.

#### Introduction

SSGJ-707 is a recombinant humanized bispecific antibody engineered to simultaneously target human programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). [1][2] This dual-targeting mechanism is designed to offer a synergistic anti-tumor effect by concurrently inhibiting tumor-induced immunosuppression and angiogenesis. Initial clinical studies have focused on its application in advanced non-small cell lung cancer (NSCLC), with ongoing investigations in other solid tumors.[3] This technical guide summarizes the initial efficacy data, outlines the experimental protocols from key studies, and visualizes the underlying biological pathways and experimental workflows.

# Mechanism of Action: Dual Blockade of PD-1 and VEGF

SSGJ-707's therapeutic hypothesis is based on the combined effects of immune checkpoint inhibition and anti-angiogenesis. By binding to PD-1 on T-cells, it blocks the interaction with its ligand PD-L1, which is often overexpressed on tumor cells, thereby preventing T-cell inactivation and promoting an anti-tumor immune response. Concurrently, by sequestering



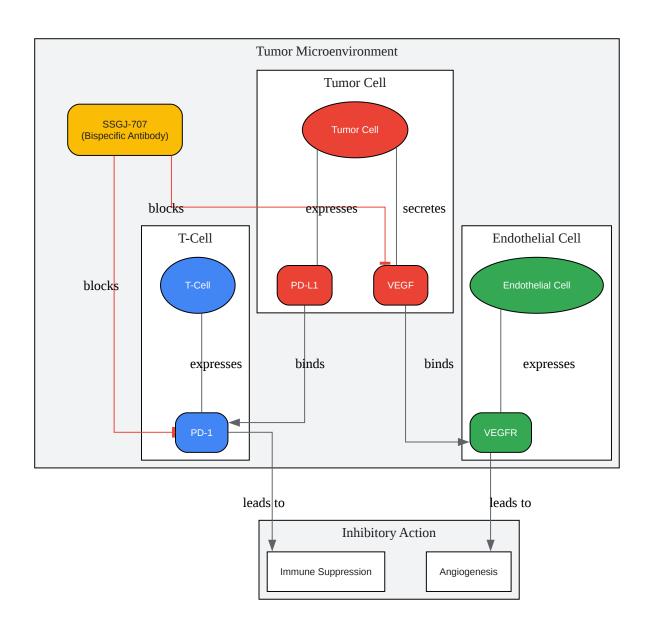




VEGF, SSGJ-707 inhibits the signaling cascade that leads to the formation of new blood vessels, which are crucial for tumor growth and metastasis. A key preclinical finding indicates that in the presence of VEGF, SSGJ-707's affinity for PD-1 is significantly increased.[1][2][4]

Below is a diagram illustrating the dual signaling pathways targeted by SSGJ-707.





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Diagram 1: Dual targeting of PD-1 and VEGF by SSGJ-707.



## **Preclinical Efficacy Evaluation**

While detailed public data from the preclinical studies of SSGJ-707 is limited, the evaluation of such a bispecific antibody typically involves a series of in vitro and in vivo assays to characterize its binding, potency, and anti-tumor activity.

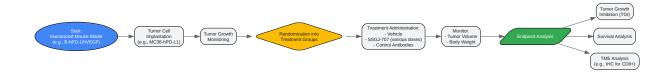
### **Experimental Protocols (Inferred)**

- Binding Affinity Assays:
  - Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (Kon, Koff) and affinity (KD) of SSGJ-707 to human and murine PD-1 and VEGF-A.
  - Objective: To quantify the binding strength and specificity of each arm of the bispecific
    antibody to its respective target. A key finding for SSGJ-707 is that its affinity for PD-1 is
    reportedly enhanced in the presence of VEGF.[1][2][4]
- In Vitro Functional Assays:
  - PD-1/PD-L1 Blockade Assay: A cell-based reporter assay where co-culture of PD-1-expressing effector cells (e.g., Jurkat-NFAT reporter T-cells) with PD-L1-expressing target cells is used. The ability of SSGJ-707 to block the PD-1/PD-L1 interaction and restore signaling (e.g., luciferase expression) would be measured to determine its EC50.[5][6]
  - VEGF Inhibition Assay: Human Umbilical Vein Endothelial Cell (HUVEC) proliferation or migration assays are standard. HUVECs are stimulated with recombinant human VEGF in the presence of varying concentrations of SSGJ-707. The inhibition of proliferation (measured by assays like CCK-8) or migration would be quantified to determine the IC50.
     [5][6]
  - Cytokine Release Assay: Peripheral Blood Mononuclear Cells (PBMCs) co-cultured with tumor cells in the presence of SSGJ-707. The supernatant is analyzed for the release of pro-inflammatory cytokines like IFN-γ and IL-2 using ELISA or multiplex assays, indicating T-cell activation.[5]
- In Vivo Efficacy Studies:



- Animal Models: Syngeneic tumor models in humanized mice (e.g., expressing human PD-1 and/or human VEGF) are often used. For instance, MC38 colon cancer cells engineered to express human PD-L1 could be implanted in mice expressing human PD-1 and VEGF.
   [7]
- Method: Once tumors are established, mice are treated with SSGJ-707, vehicle control, and potentially monospecific anti-PD-1 and anti-VEGF antibodies as comparators. Tumor volume and body weight are measured regularly.
- Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary
  endpoints can include analysis of the tumor microenvironment (e.g., CD8+ T-cell
  infiltration) and survival. Similar bispecific antibodies have demonstrated TGI ranging from
  70% to over 90% in such models.[8][9]

Below is a diagram representing a typical experimental workflow for preclinical in vivo evaluation.



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**Diagram 2:** Workflow for in vivo preclinical efficacy testing.

# Clinical Efficacy: Phase II Monotherapy in NSCLC

Initial efficacy data for SSGJ-707 comes from a Phase II, single-arm study (NCT06361927) in treatment-naive patients with advanced NSCLC and PD-L1 expression ≥1%.[1]

#### **Experimental Protocol**



- Study Design: An open-label, single-group assignment study to evaluate the efficacy and safety of SSGJ-707 monotherapy.[10]
- Patient Population: Treatment-naive adults with locally advanced or metastatic NSCLC, without actionable genomic alterations, and with PD-L1 expression (Tumor Proportion Score [TPS]) of 1% or greater.[1]
- Treatment Regimen: Patients received SSGJ-707 intravenously every 3 weeks (Q3W) at doses of 5 mg/kg, 10 mg/kg, 20 mg/kg, or 30 mg/kg until disease progression or unacceptable toxicity.[1]
- Efficacy Assessment: Tumor assessments were performed by investigators every 6 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1]

#### **Efficacy Data**

The following tables summarize the key efficacy results from this Phase II study as of the data cutoff on January 10, 2025.[1]

Table 1: Overall Response by Dose in Efficacy-Evaluable Patients (n=76)

Dose (Q3W)	Number of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)
5 mg/kg	27	29.6% (8/27)	85.2% (23/27)
10 mg/kg	34	61.8% (21/34)	97.1% (33/34)
20 mg/kg	11	54.5% (6/11)	90.9% (10/11)
30 mg/kg	4	25.0% (1/4)	75.0% (3/4)

Data from ASCO Abstract.[1]

Table 2: Efficacy of SSGJ-707 at 10 mg/kg Q3W in Patient Subgroups



Subgroup	Number of Patients	Objective Response Rate (ORR)
Histology		
Non-Squamous	22	54.5% (12/22)
Squamous	12	75.0% (9/12)
PD-L1 Expression		
TPS 1%-49%	21	57.0% (12/21)
TPS ≥50%	13	69.0% (9/13)

Data from ASCO Abstract.[1]

Table 3: Efficacy in Patients at 10 mg/kg with at Least Two Evaluations (n=25)

Metric	Result
Objective Response Rate (ORR)	72.0% (18/25)
Disease Control Rate (DCR)	100% (25/25)

Data from ASCO Abstract.[1]

### **Safety and Tolerability**

Across all 83 patients, 78.3% experienced treatment-related adverse events (TRAEs). Grade ≥3 TRAEs were reported in 24.1% of patients. The most common TRAEs included hypercholesterolemia (18.1%), hypertriglyceridemia (18.1%), and increases in alanine aminotransferase (15.7%) and aspartate aminotransferase (15.7%). TRAEs leading to treatment discontinuation occurred in 6% of patients.[1][2]

#### Conclusion

Initial studies of the bispecific antibody SSGJ-707 demonstrate a promising efficacy profile in treatment-naive, PD-L1-positive advanced NSCLC. The dual-targeting of PD-1 and VEGF appears to yield substantial anti-tumor activity, particularly at the 10 mg/kg Q3W dose, with



high objective response and disease control rates. The safety profile is considered manageable. These initial findings support the continued development of SSGJ-707, both as a monotherapy and in combination with other agents, for the treatment of solid tumors.

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